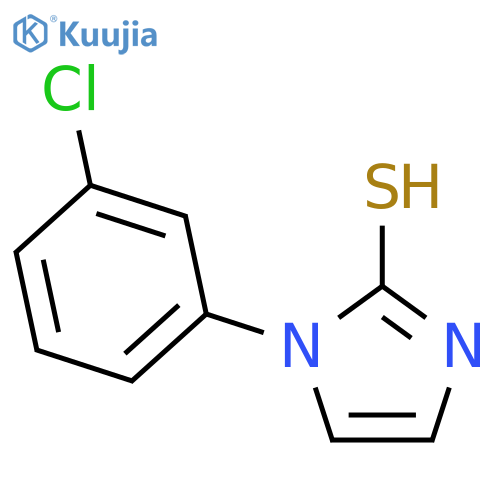

Cas no 30192-81-5 (1-(3-chlorophenyl)-1H-imidazole-2-thiol)

30192-81-5 structure

商品名:1-(3-chlorophenyl)-1H-imidazole-2-thiol

1-(3-chlorophenyl)-1H-imidazole-2-thiol 化学的及び物理的性質

名前と識別子

-

- 2H-Imidazole-2-thione,1-(3-chlorophenyl)-1,3-dihydro-

- 1-(3-Chlorophenyl)imidazoline-2-thione

- 3-(3-chlorophenyl)-1H-imidazole-2-thione

- 1-(3-chlorophenyl)-1H-imidazole-2-thiol

-

- MDL: MFCD00060480

- インチ: InChI=1S/C9H7ClN2S/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-6H,(H,11,13)

- InChIKey: QEXPSALLWMDPFX-UHFFFAOYSA-N

- ほほえんだ: S=C1N=CCN1C2=CC=CC(Cl)=C2

計算された属性

- せいみつぶんしりょう: 210.00200

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

じっけんとくせい

- ゆうかいてん: 161 °C

- PSA: 52.81000

- LogP: 3.18830

1-(3-chlorophenyl)-1H-imidazole-2-thiol セキュリティ情報

1-(3-chlorophenyl)-1H-imidazole-2-thiol 税関データ

- 税関コード:2933290090

- 税関データ:

中国税関コード:

2933290090概要:

2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

1-(3-chlorophenyl)-1H-imidazole-2-thiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C596565-10mg |

1-(3-Chlorophenyl)imidazoline-2-thione |

30192-81-5 | 10mg |

$ 50.00 | 2022-06-06 | ||

| Life Chemicals | F2147-0323-2.5g |

1-(3-chlorophenyl)-1H-imidazole-2-thiol |

30192-81-5 | 95%+ | 2.5g |

$40.0 | 2023-09-06 | |

| Enamine | EN300-12051-0.1g |

1-(3-chlorophenyl)-1H-imidazole-2-thiol |

30192-81-5 | 95% | 0.1g |

$19.0 | 2023-05-01 | |

| TRC | C596565-100mg |

1-(3-Chlorophenyl)imidazoline-2-thione |

30192-81-5 | 100mg |

$ 80.00 | 2022-06-06 | ||

| Life Chemicals | F2147-0323-5g |

1-(3-chlorophenyl)-1H-imidazole-2-thiol |

30192-81-5 | 95%+ | 5g |

$60.0 | 2023-09-06 | |

| TRC | C596565-50mg |

1-(3-Chlorophenyl)imidazoline-2-thione |

30192-81-5 | 50mg |

$ 65.00 | 2022-06-06 | ||

| abcr | AB149748-5 g |

1-(3-Chlorophenyl)imidazoline-2-thione |

30192-81-5 | 5 g |

€180.80 | 2023-07-20 | ||

| Fluorochem | 018429-5g |

1-(3-Chlorophenyl)imidazoline-2-thione |

30192-81-5 | 98% | 5g |

£84.00 | 2022-03-01 | |

| Enamine | EN300-12051-0.25g |

1-(3-chlorophenyl)-1H-imidazole-2-thiol |

30192-81-5 | 95% | 0.25g |

$19.0 | 2023-05-01 | |

| Enamine | EN300-12051-250mg |

1-(3-chlorophenyl)-1H-imidazole-2-thiol |

30192-81-5 | 95.0% | 250mg |

$19.0 | 2023-10-03 |

1-(3-chlorophenyl)-1H-imidazole-2-thiol 関連文献

-

1. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

4. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

30192-81-5 (1-(3-chlorophenyl)-1H-imidazole-2-thiol) 関連製品

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量